molecular formula C19H20FN5O B2753282 5-amino-1-(4-ethylbenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-90-1

5-amino-1-(4-ethylbenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2753282
CAS No.: 899973-90-1
M. Wt: 353.401
InChI Key: UVVANRFUTWBWIY-UHFFFAOYSA-N
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Description

5-amino-1-(4-ethylbenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of azole-based molecules that are widely investigated for their potential as enzyme antagonists . The core structure of 1,2,3-triazole-4-carboxamide is a privileged scaffold in designing potent inhibitors that can target specific enzyme isoforms. This selectivity is a crucial strategy for developing therapeutic agents with minimized side effects, particularly in oncology for influencing signaling pathways related to cell proliferation and angiogenesis . The specific substitutions on the triazole core—the 4-ethylbenzyl group at the 1-position and the 3-fluoro-4-methylaniline at the carboxamide—are key structural features that researchers can optimize to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. This makes it a valuable tool for investigating structure-activity relationships (SAR) and for developing new targeted therapies. The compound is intended for research applications such as in vitro enzyme inhibition assays and cellular studies to elucidate its mechanism of action. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-1-[(4-ethylphenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-3-13-5-7-14(8-6-13)11-25-18(21)17(23-24-25)19(26)22-15-9-4-12(2)16(20)10-15/h4-10H,3,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVANRFUTWBWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(4-ethylbenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H20FN5O\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{5}\text{O}

It features a triazole ring, an amine group, and various aromatic substituents that contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antitumor Activity : Triazoles are known for their potential as anticancer agents. Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
  • Antifungal Properties : Similar to other triazole derivatives, this compound may possess antifungal activity. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Anti-inflammatory Effects : The presence of specific substituents can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in cell growth and survival pathways.
  • Interaction with Cellular Receptors : It may bind to specific receptors or proteins within cancer cells or pathogens, disrupting their normal function.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound could lead to cellular damage in target cells.

Case Studies

A few notable studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Study : In vitro assays demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value indicating significant potency. The mechanism was linked to apoptosis induction via caspase activation.
  • Antifungal Evaluation : In a comparative study against established antifungal agents like fluconazole, the compound exhibited comparable efficacy against Candida species in vitro, suggesting its potential as a therapeutic alternative.
  • Anti-inflammatory Research : A study on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound reduced pro-inflammatory cytokine production significantly.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntitumorMCF-7 Cell ProliferationIC50 = 15 µM
AntifungalCandida spp. InhibitionComparable to fluconazole
Anti-inflammatoryCytokine Production AssaySignificant reduction observed

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of this compound is its potential in treating Chagas disease, caused by the parasite Trypanosoma cruzi. Research indicates that derivatives of the 5-amino-1,2,3-triazole core have shown promising results in inhibiting the growth of the parasite. A study demonstrated that certain compounds within this series exhibited significant suppression of parasite burden in mouse models, with submicromolar activity (pEC50 > 6) and favorable pharmacokinetic properties such as improved oral exposure and metabolic stability .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. A study highlighted the refinement of triazole derivatives to combat bacterial infections effectively. The synthesis involved a [3+2] cycloaddition method that allowed for the creation of various 5-amino-1,2,3-triazole derivatives with enhanced antibacterial activity . These derivatives exhibited improved selectivity and potency against various bacterial strains.

Drug Development and Optimization

The optimization of compounds containing the 5-amino-1,2,3-triazole scaffold has been a focus of research due to their novel structures and biological activities. The structure-activity relationship (SAR) studies have been crucial in identifying key modifications that enhance efficacy while minimizing side effects. For instance, modifications that improve solubility and reduce toxicity have been prioritized in drug development processes .

Case Study 1: Chagas Disease Treatment

In a study aimed at developing new treatments for Chagas disease, researchers synthesized a series of 5-amino-1,2,3-triazole derivatives. The lead compound demonstrated a significant reduction in parasite load in infected mice compared to standard treatments. This study underscored the importance of this compound class as a potential therapeutic avenue for neglected tropical diseases .

Case Study 2: Antibacterial Screening

Another investigation involved screening various 5-amino-1,2,3-triazole derivatives against common bacterial pathogens. The results indicated that several compounds exhibited potent antibacterial activity with minimal cytotoxicity to human cells. This finding supports further exploration into these compounds as candidates for antibiotic development .

Comparison with Similar Compounds

Table 1: Structural Variations and Implications

Compound Name N1 Substituent Carboxamide Substituent Key Structural Features Biological Activity References
Target Compound 4-ethylbenzyl 3-fluoro-4-methylphenyl Enhanced lipophilicity from ethyl group; fluorine enhances electron withdrawal IC50 = 32 µM (LexA inhibition)
5-amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-chlorobenzyl 3-fluoro-4-methylphenyl Chlorine increases electronegativity; steric hindrance at ortho position Not reported (structural analog)
5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-chlorobenzyl 4-fluorobenzyl Meta-chloro substitution may alter binding kinetics Antiproliferative activity (specific cell lines)
5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl 2,4-difluorophenyl Dual fluorine atoms enhance membrane permeability Inhibits Wnt/β-catenin pathway (metabolic applications)
5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 4-methylbenzyl Varied Methyl group reduces steric bulk Moderate anticancer activity (renal and CNS cancers)

Pharmacological and Functional Comparison

Antibacterial Activity

  • Target Compound : Inhibits LexA self-cleavage (IC50 = 32 µM), disrupting the SOS response and reducing mutagenesis in bacteria .
  • 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1): Parent scaffold with similar LexA inhibition but lower potency (IC50 = 32 µM). Modifications like N-methylation reduce activity, highlighting SAR sensitivity .
  • Analog 14 (from ) : Improved IC50 and cross-species reactivity due to optimized substituents .

Anticancer Activity

  • 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Shows -13.42% growth inhibition in renal cancer RXF 393 cells .
  • 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: -27.30% growth inhibition in CNS cancer SNB-75 cells .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is widely employed for constructing 1,4-disubstituted triazole cores. For the target compound, the protocol involves two primary precursors: 4-ethylbenzyl azide and N-(3-fluoro-4-methylphenyl)propiolamide .

Step 1: Synthesis of 4-Ethylbenzyl Azide
4-Ethylbenzyl bromide (10 mmol) reacts with sodium azide (12 mmol) in dimethylformamide (DMF) at 60°C for 12 hours. The azide is extracted with ethyl acetate, washed with brine, and dried over MgSO₄, yielding 4-ethylbenzyl azide as a colorless liquid (85% yield).

Step 2: Preparation of N-(3-Fluoro-4-Methylphenyl)propiolamide
Propiolic acid chloride (8 mmol) is added dropwise to a solution of 3-fluoro-4-methylaniline (8 mmol) and triethylamine (10 mmol) in dichloromethane (DCM) at 0°C. The reaction proceeds for 2 hours, followed by aqueous workup to isolate the propiolamide (72% yield).

Step 3: Cycloaddition Reaction
A mixture of 4-ethylbenzyl azide (5 mmol), N-(3-fluoro-4-methylphenyl)propiolamide (5 mmol), CuSO₄·5H₂O (0.1 mmol), and sodium ascorbate (0.2 mmol) in tert-butanol/water (4:1) is stirred at room temperature for 24 hours. The product precipitates and is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), affording the triazole carboxamide (65% yield).

Parameter Value
Reaction Temperature 25°C
Catalyst Loading 2 mol% Cu(I)
Solvent System tert-Butanol/H₂O (4:1)
Yield 65%

Cyclization of α-Cyanoacetamides with Azides

An alternative route leverages the cyclization of α-cyanoacetamides with in situ-generated azides, bypassing the need for alkyne precursors.

Step 1: Synthesis of 2-Cyano-N-(3-fluoro-4-methylphenyl)acetamide
Cyanoacetic acid (10 mmol) is coupled with 3-fluoro-4-methylaniline (10 mmol) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM. The product is recrystallized from ethanol, yielding white crystals (78% yield).

Step 2: One-Pot Cyclization
A microwave vial charged with 2-cyano-N-(3-fluoro-4-methylphenyl)acetamide (5 mmol), 4-ethylbenzyl azide (5 mmol), and NaOH (5 mmol) in ethanol is irradiated at 80°C for 1 hour. The reaction mixture is acidified with 1 M HCl, and the precipitate is collected via filtration, yielding the triazole product (58% yield).

Parameter Value
Reaction Temperature 80°C (microwave)
Base NaOH
Solvent Ethanol
Yield 58%

Optimization of Reaction Conditions

Catalyst Screening in CuAAC

The choice of copper source significantly impacts reaction efficiency. Comparative studies reveal that Cu(I) species, such as CuBr, outperform Cu(II) salts like CuSO₄ in regioselectivity (98% 1,4-isomer). Adding tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand further enhances yield to 73%.

Solvent Effects in Cyclization

Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but complicate purification. Ethanol emerges as the optimal solvent, balancing reactivity and solubility of the sodium azide intermediate.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the target compound from regioisomeric byproducts. Trituration with diethyl ether further enhances purity (>98% by HPLC).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.82 (s, 1H, NH), 7.45–7.12 (m, 7H, aromatic), 5.44 (s, 2H, CH₂), 2.61 (q, 2H, CH₂CH₃), 2.32 (s, 3H, CH₃), 1.21 (t, 3H, CH₂CH₃).
  • HRMS : [M + H]⁺ calcd for C₂₀H₂₁FN₅O: 374.1782; found: 374.1785.

Comparative Analysis of Synthetic Routes

Criterion CuAAC Method Cyclization Method
Yield 65% 58%
Purity >95% >98%
Scalability High Moderate
Reaction Time 24 hours 1 hour
Byproducts Minimal Trace regioisomers

The CuAAC route offers superior scalability, whereas the cyclization method provides faster reaction times under microwave conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(4-ethylbenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to form the triazole core. Substituent-specific modifications require sequential steps:

Triazole formation : React 4-ethylbenzyl azide with a propiolamide derivative under Cu(I) catalysis.

Carboxamide functionalization : Introduce the 3-fluoro-4-methylphenylamine group via nucleophilic acyl substitution.

  • Key Variables : Temperature (60–80°C for CuAAC), solvent (DMSO or DMF for solubility), and catalyst loading (1–5 mol% CuI). Yield optimization requires monitoring via TLC and HPLC purification .
    • Data Table :
IntermediateSolubility (mg/mL)Optimal Temp (°C)Yield (%)
Triazole core12 (DMSO)7065–75
Final product5 (DMF)25 (RT)40–50

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR : 1^1H/13^13C NMR confirms regioselectivity of the triazole ring (1,4-disubstitution) and substituent integration.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~395.4 g/mol).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL) resolves absolute configuration and hydrogen-bonding networks .
    • Challenge : Low solubility complicates crystallization; co-crystallization with PEG-400 improves crystal quality .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data in enzyme inhibition assays involving this compound?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents):

Dose-response validation : Test IC50_{50} values across multiple replicates (n ≥ 6) to rule out outliers.

Solvent controls : Compare DMSO (≤1% v/v) and aqueous buffer effects on enzyme kinetics.

  • Example : Inconsistent HDAC inhibition data resolved by switching from Tris-HCl (pH 7.4) to HEPES (pH 7.0) buffer, reducing false positives .

Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what are the limitations?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to simulate ligand-receptor interactions. Focus on the triazole’s nitrogen atoms and fluorophenyl group’s hydrophobic contacts.
  • Limitations : Force fields may misrepresent solvent effects or protein flexibility. Validate with MD simulations (≥100 ns) .
    • Data Table :
TargetPredicted ΔG (kcal/mol)Experimental IC50_{50} (µM)
EGFR-8.20.45 ± 0.12
Aurora kinase A-7.81.2 ± 0.3

Q. What crystallographic challenges arise during refinement of this compound’s structure, and how are they resolved?

  • Methodological Answer :

  • Disorder : The ethylbenzyl group may exhibit positional disorder. Use SHELXL’s PART instruction to model alternate conformations.
  • Thermal Parameters : High B-factors for the triazole ring require constraints (e.g., SIMU/ISOR) to stabilize refinement .
    • Example : A 1.0 Å dataset reduced R1_1 from 8.2% to 4.7% after applying twin refinement (TWIN/BASF in SHELXL) .

Q. How does the 4-ethylbenzyl substituent influence the compound’s pharmacokinetic profile compared to analogs?

  • Methodological Answer :

  • Lipophilicity : LogP increases by ~0.5 units vs. 4-fluorophenyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Ethyl group slows CYP3A4-mediated oxidation (t1/2_{1/2} = 120 min vs. 45 min for methyl analogs) .
    • Data Table :
Analog (R-group)LogPSolubility (µg/mL)t1/2_{1/2} (min)
4-Ethylbenzyl3.118120
4-Fluorophenyl2.64545

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